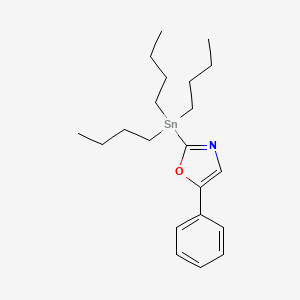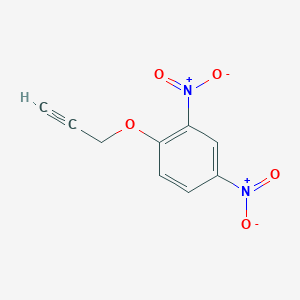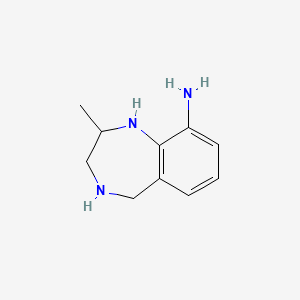![molecular formula C12H18O3 B3064376 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester CAS No. 100520-73-8](/img/structure/B3064376.png)
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester
描述
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester is a chemical compound that falls under the category of cyclopropane carboxylic acid derivatives. This compound is known for its intricate molecular structure and wide range of applications in various fields, including chemistry, biology, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester typically involves a series of steps that include:
Cyclopropane Ring Formation: : Starting with the formation of the cyclopropane ring through a reaction involving dimethyl malonate and a suitable base.
Formation of Propenyl Group: : Introduction of the propenyl group via a Wittig or Horner–Wadsworth–Emmons reaction.
Esterification: : The final step involves esterification of the resulting carboxylic acid with ethanol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production often employs continuous flow reactors to optimize the yield and efficiency of the reaction. Catalysts and specific solvents are chosen to enhance the reaction rates and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where the propenyl group is often targeted.
Reduction: : Reduction reactions can convert the keto group into a hydroxyl group.
Substitution: : It can also partake in nucleophilic substitution reactions, especially at the ester functionality.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: : Toluene, ether, and ethanol are commonly used solvents in these reactions.
Major Products
Oxidation Products: : May include carboxylic acids or epoxides.
Reduction Products: : Typically yield alcohols.
Substitution Products: : Could result in various ester derivatives depending on the nucleophile.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules due to its reactive cyclopropane ring.
Biology
It's utilized in biochemical studies to understand enzyme interactions and inhibitor design, given its structural complexity.
Medicine
The compound is explored in drug design and development, particularly for its potential to modulate biological pathways due to its structural resemblance to biologically active molecules.
Industry
In industrial applications, it's used as a precursor in the manufacture of agricultural chemicals, such as herbicides and pesticides, due to its stability and reactivity.
作用机制
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring provides a rigid framework, allowing specific and high-affinity binding to these targets. The propenyl and keto groups facilitate interactions with active sites, influencing biochemical pathways and reactions.
相似化合物的比较
Compared to other cyclopropane carboxylic acid derivatives, this compound stands out due to its unique combination of a cyclopropane ring with a propenyl and keto group, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Cyclopropanecarboxylic acid derivatives without the propenyl group
Compounds with similar ester functionalities
Cyclopropane derivatives used in other industrial applications
That sums up the detailed breakdown of 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester. Hope this helps!
属性
IUPAC Name |
ethyl 2,2-dimethyl-3-[(E)-2-methyl-3-oxoprop-1-enyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-5-15-11(14)10-9(12(10,3)4)6-8(2)7-13/h6-7,9-10H,5H2,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQSUAYJCWCDR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(C1(C)C)/C=C(\C)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631104 | |
| Record name | Ethyl 2,2-dimethyl-3-[(1E)-2-methyl-3-oxoprop-1-en-1-yl]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100520-73-8 | |
| Record name | Ethyl 2,2-dimethyl-3-[(1E)-2-methyl-3-oxoprop-1-en-1-yl]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


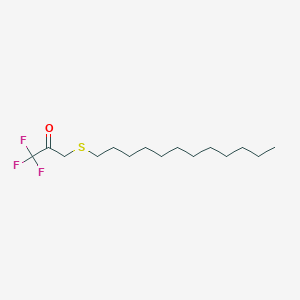
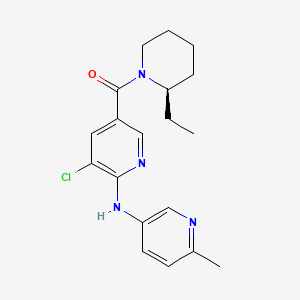
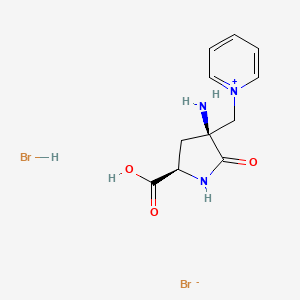
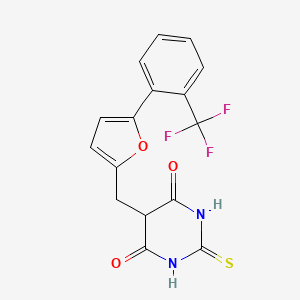

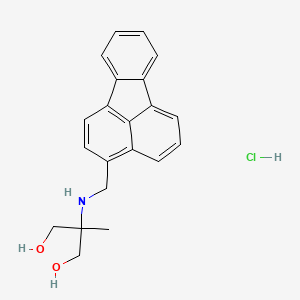
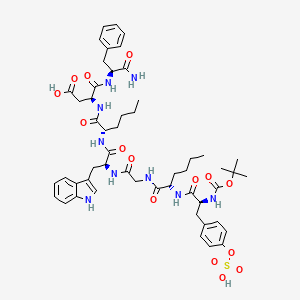


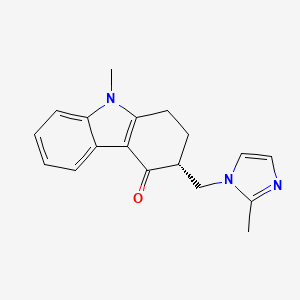
![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)
